- Method for preparing side chain of carbapenem antibiotics, China, , ,
Cas no 96034-57-0 ((2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester)

96034-57-0 structure
商品名:(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
CAS番号:96034-57-0
MF:C13H14N2O7
メガワット:310.259463787079
MDL:MFCD16294320
CID:800009
PubChem ID:10566895
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 化学的及び物理的性質
名前と識別子
-
- 1,2-Pyrrolidinedicarboxylicacid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4R)-
- (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
- (2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S-trans)- (ZCI)
- 1-[(4-Nitrophenyl)methyl] (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (ACI)
- (2S,4R)-1-(4-Nitrobenzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-(p-Nitrobenzyloxycarbonyl)-4-hydroxyproline
- trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline
- L
- N-p-nitrobenzyloxycarbonyl-L-hydroxyproline
- (2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester; (2S,4R)-1-(p-Nitrobenzyloxycarbonyl)-4-hydroxyproline; trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline;
- (2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid
- trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline
- N-(p-nitrobenzyloxycarbonyl)-trans-4-hydroxy-l-proline
- (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic acid 1-(4-Nitrobenzyl)ester
- MFCD16294320
- trans-1-p-nitrobenzyloxycarbonyl-4-hydroxy-L-proline
- BS-50279
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl]ester, (2S,4R)-
- JMJMJDNHVXYAOC-MNOVXSKESA-N
- SCHEMBL5391199
- trans-4-hydroxy-1-(4-nitro-benzyloxycarbonyl)-L-proline
- (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline
- DTXSID60441879
- AKOS025402689
- (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- 96034-57-0
- (2S,4R)-4-hydroxy-1-(4-nitrobenzyloxycarbonyl)proline
- (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylicAcid1-(4-Nitrobenzyl)Ester
- (2S,4R)-1-((4-Nitrobenzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester
- (2S,4R)-4-HYDROXY-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID
-
- MDL: MFCD16294320
- インチ: 1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1
- InChIKey: JMJMJDNHVXYAOC-MNOVXSKESA-N
- ほほえんだ: C(N1C[C@H](O)C[C@H]1C(=O)O)(=O)OCC1C=CC([N+](=O)[O-])=CC=1
計算された属性
- せいみつぶんしりょう: 310.08000
- どういたいしつりょう: 310.08010079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 133Ų
じっけんとくせい
- 密度みつど: 1.557
- ゆうかいてん: 182-183 ºC
- ふってん: 578.308 °C at 760 mmHg
- フラッシュポイント: 303.55 °C
- PSA: 132.89000
- LogP: 1.21230
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester セキュリティ情報
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A699772-100g |
(2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |
96034-57-0 | 98% | 100g |
$234.0 | 2025-02-25 | |
Chemenu | CM198780-5g |
(2S,4R)-4-hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |
96034-57-0 | 95% | 5g |
$*** | 2023-05-29 | |
TRC | H953215-100g |
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |
96034-57-0 | 100g |
$ 431.00 | 2023-09-07 | ||
TRC | H953215-100000mg |
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |
96034-57-0 | 100g |
$431.00 | 2023-05-18 | ||
Chemenu | CM198780-1g |
(2S,4R)-4-hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |
96034-57-0 | 95% | 1g |
$*** | 2023-05-29 | |
A2B Chem LLC | AI65215-100g |
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |
96034-57-0 | 95+% | 100g |
$188.00 | 2024-07-18 | |
A2B Chem LLC | AI65215-5g |
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |
96034-57-0 | 95+% | 5g |
$17.00 | 2024-07-18 | |
1PlusChem | 1P00IK7Z-25g |
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl]ester, (2S,4R)- |
96034-57-0 | 95+% | 25g |
$67.00 | 2024-04-19 | |
Key Organics Ltd | BS-50279-100g |
(2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |
96034-57-0 | >95% | 100g |
£306.00 | 2025-02-08 | |
A2B Chem LLC | AI65215-25g |
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |
96034-57-0 | 95+% | 25g |
$54.00 | 2024-07-18 |
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 1.5 h, 0 °C; 2 h, 0 °C; 2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 1.5 h, 0 °C; 2 h, 0 °C; 2 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-ylthio-Containing Side Chain of the Novel Carbapenem Antibiotic DoripenemOrganic Process Research & Development, 2003, 7(5), 649-654,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; 1 h, rt
リファレンス
- Preparation of N-protected intermediate for synthesis of ertapenem, China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt; rt → 5 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → 0 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2 - 3, -5 - 0 °C; 15 min, -5 - 0 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → 0 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2 - 3, -5 - 0 °C; 15 min, -5 - 0 °C
リファレンス
- Novel process for preparation of Doripenem, China, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 15 min, 0 - 5 °C
1.3 Solvents: Dichloromethane ; 20 min, 0 - 5 °C; 3 h, 0 - 5 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C
1.5 Solvents: Methanol ; 0 - 5 °C
1.6 Reagents: Sulfuric acid ; 0 - 5 °C
1.2 15 min, 0 - 5 °C
1.3 Solvents: Dichloromethane ; 20 min, 0 - 5 °C; 3 h, 0 - 5 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C
1.5 Solvents: Methanol ; 0 - 5 °C
1.6 Reagents: Sulfuric acid ; 0 - 5 °C
リファレンス
- An improved process for the preparation of carbapenem intermediate, India, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0.5 h, -5 °C; 3 h, -5 °C
リファレンス
- New synthesis method of sidechain of meropenemGuangzhou Huagong, 2013, 41(22), 47-48,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 - 5 °C
リファレンス
- Synthesis of (2S,4S)-4-(acetylthio)-2-[[[3-[(2-propenyloxy)carbonyl]phenyl]amino]carbonyl]-1-pyrrolidinecarboxylic acid (4-nitrophenyl)methyl esterZhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 82-84,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; cooled; 1 h, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2, cooled
リファレンス
- Method for preparation of Ertapenem sodium salt, China, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 - 5 °C; 1 h, 0 - 5 °C
リファレンス
- Method for synthesis of Meropenem, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 - 5 °C
1.2 15 min, 0 - 5 °C
1.3 Solvents: Dichloromethane ; 30 min, 0 - 5 °C; 3 h, 0 - 5 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C
1.5 Solvents: Methanol ; 0 - 5 °C
1.6 Solvents: Dichloromethane ; 1.5 h, 0 - 5 °C
1.2 15 min, 0 - 5 °C
1.3 Solvents: Dichloromethane ; 30 min, 0 - 5 °C; 3 h, 0 - 5 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C
1.5 Solvents: Methanol ; 0 - 5 °C
1.6 Solvents: Dichloromethane ; 1.5 h, 0 - 5 °C
リファレンス
- An improved process for the preparation of meropenem, India, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Synthesis of carbapenem antibiotic ertapenemZhongguo Yaoke Daxue Xuebao, 2007, 38(4), 305-310,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2
リファレンス
- Process for preparation of intermediate for Meropenem, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 2 h, 0 - 5 °C
リファレンス
- Two N-heterocyclic rings-containing carbapenem derivatives useful in the treatment of infection and their preparation, China, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Catalysts: Pyridine Solvents: Dichloromethane ; < 30 °C
1.2 Solvents: Dichloromethane ; < 30 °C
1.3 20 - 23 °C
1.4 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 7 - 7.5, 0 - 5 °C; pH 2 - 3, 20 - 23 °C
1.5 Reagents: Dichloromethane , Sodium hydroxide , Sodium chloride Solvents: Water ; pH 4 - 5
1.6 Reagents: Sodium hydroxide Solvents: Water ; 15 °C
1.7 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5 - 4.3
1.2 Solvents: Dichloromethane ; < 30 °C
1.3 20 - 23 °C
1.4 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 7 - 7.5, 0 - 5 °C; pH 2 - 3, 20 - 23 °C
1.5 Reagents: Dichloromethane , Sodium hydroxide , Sodium chloride Solvents: Water ; pH 4 - 5
1.6 Reagents: Sodium hydroxide Solvents: Water ; 15 °C
1.7 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5 - 4.3
リファレンス
- Method and device for continuous production of meropenem side chain key intermediate O powder, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Process for preparation of (2S,4S)-1-(4-nitrobenzyloxycarbonyl)-2-[3-(allyloxycarbonyl)phenylaminocarbonyl]pyrrolidine-4-thiol, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; 0 - 5 °C; 1 h, 2 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 - 10 °C; 0.5 h, 10 °C; 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 - 10 °C; 0.5 h, 10 °C; 10 °C
リファレンス
- A process for preparing intermediates of doripenem, China, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; < 5 °C; 3 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
リファレンス
- Preparation of meropenem side chain optical isomer for detecting impurities in meropenem side chain products, China, , ,
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester Raw materials
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester Preparation Products
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 関連文献
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
96034-57-0 ((2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester) 関連製品
- 1143623-19-1(4-(piperidin-4-yl)piperazin-2-one)
- 1799542-40-7(2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile)
- 575465-90-6(5-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-N-phenyl-1,3,4-thiadiazol-2-amine)
- 910387-52-9(RARECHEM AN KA 1041)
- 120394-10-7(4-(Methylamino)quinazoline-2-thiol)
- 896312-63-3(6-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate)
- 2228094-79-7(tert-butyl N-1-(3-methoxyazetidin-3-yl)propan-2-yl-N-methylcarbamate)
- 1234845-57-8(3-(4-HYDROXY-2,3-DIMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER)
- 946314-77-8(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine)
- 1378729-97-5(1H-imidazol-2-yl(thiophen-2-yl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:96034-57-0)(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

清らかである:99%
はかる:100g
価格 ($):211.0